molecular formula C12H21NO6 B2359927 3,4;5,6-di-O-isopropylidene-D-gluconic amide CAS No. 42776-49-8

3,4;5,6-di-O-isopropylidene-D-gluconic amide

Cat. No.: B2359927
CAS No.: 42776-49-8
M. Wt: 275.301
InChI Key: MHWLYURTRSHNNX-FNCVBFRFSA-N
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Description

3,4;5,6-di-O-isopropylidene-D-gluconic amide is a derivative of D-gluconic acid, where the hydroxyl groups at positions 3, 4, 5, and 6 are protected by isopropylidene groups. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4;5,6-di-O-isopropylidene-D-gluconic amide typically involves the protection of D-gluconic acid with isopropylidene groups. The reaction is carried out under acidic conditions using acetone and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is stirred at room temperature until the desired product is formed. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The reaction conditions are carefully controlled to maximize yield and purity. The final product is typically obtained through a series of purification steps, including filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

3,4;5,6-di-O-isopropylidene-D-gluconic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The isopropylidene groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various protected or functionalized derivatives of D-gluconic amide.

Scientific Research Applications

3,4;5,6-di-O-isopropylidene-D-gluconic amide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,4;5,6-di-O-isopropylidene-D-gluconic amide involves its interaction with specific molecular targets. The isopropylidene groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under controlled conditions. The compound’s amide group can also participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
  • 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
  • 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose

Uniqueness

3,4;5,6-di-O-isopropylidene-D-gluconic amide is unique due to its specific protection pattern and the presence of an amide group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its structural features also enable its use in various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-11(2)16-5-6(17-11)8-9(7(14)10(13)15)19-12(3,4)18-8/h6-9,14H,5H2,1-4H3,(H2,13,15)/t6-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWLYURTRSHNNX-FNCVBFRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](C(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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